molecular formula C15H11Br2N3O2 B10893356 3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10893356
M. Wt: 425.07 g/mol
InChI Key: HRFWBTWJZGAATA-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms attached to both phenyl and pyridinyl rings, as well as an oxazole ring fused with a carboxamide group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions One common approach is to start with the bromination of phenyl and pyridinyl precursors, followed by the formation of the oxazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the phenyl and pyridinyl rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.

Scientific Research Applications

3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the oxazole ring can enhance binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • 3-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • 3-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with different halogen substitutions, the brominated version may exhibit distinct properties, such as higher binding affinity or different reactivity profiles.

Properties

Molecular Formula

C15H11Br2N3O2

Molecular Weight

425.07 g/mol

IUPAC Name

3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C15H11Br2N3O2/c16-10-3-1-2-9(6-10)12-7-13(22-20-12)15(21)19-14-5-4-11(17)8-18-14/h1-6,8,13H,7H2,(H,18,19,21)

InChI Key

HRFWBTWJZGAATA-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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